molecular formula C18H24O12 B8098762 Asperulosidicacid

Asperulosidicacid

Cat. No.: B8098762
M. Wt: 432.4 g/mol
InChI Key: DGDWCRWJRNMRKX-GRSPEYSNSA-N
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Description

Asperulosidic acid is a bioactive iridoid compound isolated from various plants, including Hedyotis diffusa Willd. It is known for its anti-inflammatory, renal protective, and tumor-suppressive properties . This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Asperulosidic acid can be synthesized through the fermentation of Morinda citrifolia L. (Noni). The fermentation process enhances the biologically active ingredients and improves the absorption rate . The high-performance liquid chromatography-photodiode array (HPLC-PDA) method is commonly used to measure the content of asperulosidic acid in the extracts .

Industrial Production Methods: Industrial production of asperulosidic acid involves the extraction from natural sources such as Hedyotis diffusa Willd. The extraction process typically includes solvent extraction, followed by purification using chromatographic techniques to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Asperulosidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize asperulosidic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce asperulosidic acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced bioactivity, while reduction may produce reduced forms with different pharmacological properties.

Comparison with Similar Compounds

Asperulosidic acid is unique among iridoid compounds due to its specific bioactivities and molecular targets. Similar compounds include:

These compounds share some bioactivities with asperulosidic acid but differ in their specific molecular targets and pathways, highlighting the uniqueness of asperulosidic acid in therapeutic applications.

Biological Activity

Asperulosidic acid, an iridoid glycoside primarily extracted from various plant species such as Ajuga and Hedyotis, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of asperulosidic acid, supported by relevant case studies and research findings.

Chemical Structure and Properties

Asperulosidic acid is characterized by its unique chemical structure, which contributes to its biological activities. It belongs to the class of iridoids, a group of secondary metabolites known for their wide range of pharmacological effects. The molecular formula of asperulosidic acid is C16H24O10C_{16}H_{24}O_{10}, and it exhibits a complex structure that facilitates interactions with various biological targets.

Pharmacological Activities

Asperulosidic acid has been studied for several key biological activities:

1. Antioxidant Activity
Research indicates that asperulosidic acid possesses significant antioxidant properties. It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

2. Anti-inflammatory Effects
Asperulosidic acid demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). A study highlighted its ability to reduce inflammatory markers in animal models of inflammation, suggesting potential applications in treating inflammatory diseases .

3. Renal Protective Effects
Recent studies have shown that asperulosidic acid can ameliorate renal interstitial fibrosis. In a study involving a unilateral ureteral obstruction (UUO) model in mice, administration of asperulosidic acid significantly reduced serum levels of indoxyl sulfate (IS), a uremic toxin associated with chronic kidney disease. The compound was found to upregulate organic anion transporters (OATs), facilitating the excretion of IS and thereby protecting renal function .

4. Anticancer Activity
Asperulosidic acid has exhibited anticancer properties in various studies. For instance, extracts containing asperulosidic acid showed cytotoxic effects against several cancer cell lines, including human melanoma and breast adenocarcinoma cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines and COX
Renal protectiveReduces indoxyl sulfate levels; upregulates OATs
AnticancerInduces apoptosis; inhibits proliferation in cancer cells

Case Studies

Several case studies have illustrated the therapeutic potential of asperulosidic acid:

  • Case Study on Renal Protection : In a controlled experiment involving UUO mice, treatment with asperulosidic acid led to significant improvements in renal function indicators such as serum creatinine and urinary protein levels. Histological analyses revealed reduced fibrosis and inflammation in kidney tissues post-treatment .
  • Antioxidant Efficacy in Cancer Patients : A clinical trial involving noni extract, rich in asperulosidic acid, demonstrated improved antioxidant status among participants with low-risk cancer, suggesting potential benefits in cancer management through oxidative stress modulation .

Properties

IUPAC Name

(1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O12/c1-6(20)27-4-7-2-9(21)12-8(16(25)26)5-28-17(11(7)12)30-18-15(24)14(23)13(22)10(3-19)29-18/h2,5,9-15,17-19,21-24H,3-4H2,1H3,(H,25,26)/t9-,10?,11+,12-,13?,14?,15?,17-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDWCRWJRNMRKX-GRSPEYSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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